17-phenoxy trinor Prostaglandin F2alpha ethyl amide
Description
Historical context in prostaglandin analog development
The development of 17-phenoxy trinor Prostaglandin F2α ethyl amide emerges from a rich historical foundation in prostaglandin research that began in the 1930s. Prostaglandins were first discovered in human semen in 1935 by Swedish physiologist Ulf von Euler, who coined the term believing these compounds were secreted by the prostate gland. This foundational discovery set the stage for decades of intensive research into prostaglandin structure and function. The early observations by Ambache and colleagues, who isolated substances from iris extracts capable of contracting the cat iris, revealed that these active compounds were primarily prostaglandin F2α and prostaglandin E.
The evolution from natural prostaglandins to synthetic analogs represented a crucial advancement in the field. Early research established that natural prostaglandins possessed potent biological activities but suffered from rapid metabolic degradation and limited stability. The development of modified prostaglandin structures, particularly those incorporating phenyl substitutions and structural truncations, emerged as a solution to these limitations. The 17-phenyl series of prostaglandin analogs demonstrated enhanced potency and metabolic stability compared to their natural counterparts. These early successes with 17-phenyl modifications laid the groundwork for subsequent developments, including the creation of 17-phenoxy variants that further expanded the structural diversity and pharmacological properties of synthetic prostanoids.
The progression toward phenoxy-substituted analogs represents a sophisticated understanding of structure-activity relationships in prostaglandin chemistry. Research demonstrated that modifications at the 17-position could dramatically alter both the pharmacological profile and metabolic stability of prostaglandin compounds. The incorporation of phenoxy groups specifically addressed challenges related to tissue penetration and receptor selectivity, marking a significant milestone in prostaglandin analog development.
Classification within modified prostanoid compounds
17-phenoxy trinor Prostaglandin F2α ethyl amide belongs to the broader category of modified prostanoid compounds, specifically within the prostaglandin F series analogs. The compound represents a sophisticated evolution of natural prostaglandin F2α through multiple structural modifications designed to enhance therapeutic potential. As a member of the trinor prostaglandin family, it features the characteristic removal of three carbons from the natural prostaglandin structure, resulting in enhanced stability and altered pharmacological properties.
The classification system for modified prostanoids encompasses several structural categories based on the nature and position of chemical modifications. The phenoxy substitution at the 17-position distinguishes this compound from other prostaglandin analogs and places it within a specialized subset of oxygen-linked aromatic modifications. The ethyl amide functional group further categorizes the compound as a prostaglandin amide derivative, which represents a distinct class of prostanoid prodrugs designed for enhanced tissue penetration and controlled bioactivation.
Within the broader prostanoid classification system, this compound is categorized as a prostaglandin F receptor agonist, specifically targeting the FP receptor subtype. The structural modifications present in 17-phenoxy trinor Prostaglandin F2α ethyl amide are designed to maintain high affinity for the FP receptor while providing improved pharmacological properties compared to natural prostaglandin F2α. Research has demonstrated that prostaglandin F2α, acting through the FP receptor, causes smooth muscle contraction and exhibits potent luteolytic activity, and modified analogs like this compound are designed to harness these biological effects with enhanced therapeutic utility.
The compound also falls within the category of lipophilic prostaglandin analogs, as the structural modifications, particularly the phenoxy substitution and ethyl amide group, significantly enhance lipophilicity compared to natural prostaglandins. This increased lipophilicity is crucial for tissue penetration and bioavailability, representing a key advantage of modified prostanoid compounds over their natural counterparts.
Nomenclature and chemical identification parameters
The systematic nomenclature of 17-phenoxy trinor Prostaglandin F2α ethyl amide reflects the complex structural modifications present in this synthetic prostanoid analog. The complete chemical name, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, precisely describes the stereochemistry and functional groups present in the molecule. The molecular formula C25H37NO5 indicates the presence of 25 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 431.6 grams per mole.
The Chemical Abstracts Service registry number 1421369-12-1 provides a unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes 17-phenoxy trinor prostaglandin F2α ethyl amide and various abbreviated forms, though the systematic name provides the most precise structural description. The compound is also catalogued under multiple research identifiers, including HY-124219 and PD020158, which are used in research and commercial settings.
Key structural identification parameters include the characteristic cyclopentane ring system with hydroxyl substituents at specific positions, the phenoxy-substituted side chain, and the ethyl amide functional group. The stereochemical designations (R) and (S) at various carbon centers are critical for biological activity and must be precisely maintained during synthesis. The presence of both Z and E geometric isomers in the side chains adds additional complexity to the structural identification and requires careful characterization using advanced analytical techniques.
Table 1: Chemical Identification Parameters for 17-phenoxy trinor Prostaglandin F2α ethyl amide
| Parameter | Value |
|---|---|
| Molecular Formula | C25H37NO5 |
| Molecular Weight | 431.6 g/mol |
| CAS Registry Number | 1421369-12-1 |
| PubChem CID | 95065813 |
| Canonical SMILES | O[C@@H]1C@HC@@HC@HC1 |
| Chemical Class | Prostaglandin F analog, Ethyl amide derivative |
Significance in prostaglandin research
The significance of 17-phenoxy trinor Prostaglandin F2α ethyl amide in prostaglandin research extends beyond its individual pharmacological properties to encompass broader implications for understanding structure-activity relationships in prostanoid chemistry. This compound represents a paradigm in the evolution of prostaglandin analog design, demonstrating how systematic structural modifications can be employed to optimize biological activity while addressing limitations inherent in natural prostaglandins. The successful development of this analog has provided researchers with valuable insights into the molecular determinants of prostaglandin receptor selectivity and the impact of structural modifications on pharmacological profiles.
The compound's dual functionality as both a direct receptor agonist and a prodrug has contributed significantly to the understanding of prostaglandin pharmacology. Research has demonstrated that ethyl amides of prostaglandins serve as prodrugs, undergoing hydrolysis in specific tissues to generate bioactive free acids. This mechanism has important implications for drug design and delivery, as it allows for the creation of compounds with enhanced stability and tissue penetration that can be selectively activated in target tissues. The study of this compound has advanced the field's understanding of how structural modifications can be used to control drug activation and distribution.
The research significance of 17-phenoxy trinor Prostaglandin F2α ethyl amide is further enhanced by its role in advancing the understanding of prostaglandin receptor pharmacology. Studies using this compound have contributed to the characterization of prostaglandin F receptor subtypes and their physiological roles. The compound's high selectivity for specific receptor subtypes has made it a valuable research tool for investigating prostaglandin-mediated biological processes and for developing new therapeutic approaches based on prostaglandin receptor modulation.
Furthermore, this compound has played a crucial role in establishing the feasibility of developing metabolically stable prostaglandin analogs with enhanced therapeutic potential. The success of structural modifications present in this molecule has informed the design of subsequent prostaglandin analogs and has contributed to the broader understanding of how to optimize prostanoid compounds for specific therapeutic applications. The research conducted with this compound has demonstrated that careful structural modification can preserve or enhance biological activity while improving pharmaceutical properties, establishing important principles for future prostaglandin analog development.
Table 2: Research Applications and Significance of 17-phenoxy trinor Prostaglandin F2α ethyl amide
| Research Area | Significance | Key Findings |
|---|---|---|
| Structure-Activity Relationships | Demonstrates impact of phenoxy substitution on receptor binding | Enhanced FP receptor selectivity compared to natural prostaglandins |
| Prodrug Mechanisms | Elucidates tissue-specific activation pathways | Hydrolysis to bioactive free acid in target tissues |
| Receptor Pharmacology | Advances understanding of prostaglandin F receptor subtypes | High affinity and selectivity for FP receptors |
| Analog Design Principles | Establishes guidelines for prostaglandin modification | Balance between stability and biological activity |
| Metabolic Stability | Demonstrates enhanced resistance to degradation | Improved pharmacological duration compared to natural compounds |
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenoxypent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO5/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)15-14-19(27)16-17-31-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,19,21-24,27-29H,2,4,9,12-13,16-18H2,1H3,(H,26,30)/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXYIFHBPXXOY-HQUSFCFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCOC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCOC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of the 13,14-Double Bond
The synthesis begins with the hydrogenation of the 13,14-double bond in a prostaglandin intermediate. This step is critical for preventing oxidative degradation and enhancing metabolic stability. Using a palladium-on-carbon (Pd-C) catalyst and 5% sodium nitrite in ethanol under hydrogen atmosphere, the double bond is selectively reduced without deoxygenating the allylic alcohol.
Reaction Conditions
-
Catalyst: 10% Pd-C
-
Additive: Sodium nitrite (5% w/v)
-
Solvent: Ethanol
-
Temperature: 25°C
-
Pressure: 1 atm H₂
The sodium nitrite additive suppresses deoxygenation, a common side reaction in prostaglandin hydrogenation, ensuring the integrity of the hydroxyl groups.
Protection of Hydroxyl Groups
Following hydrogenation, the hydroxyl groups at C-11 and C-15 are protected as tetrahydropyranyl (THP) ethers to prevent unwanted side reactions during subsequent steps. The bistetrahydropyranyl ether intermediate is synthesized using dihydropyran and a catalytic amount of pyridinium-4-toluenesulfonate (PPTS) in dichloromethane.
Protection Protocol
Wittig Olefination for Side Chain Elongation
A Wittig reaction introduces the ω-side chain using (4-carboxybutyl)triphenylphosphonium bromide. The ylide is generated in situ with sodium methylsulfinylmethide (NaHMDS) in dimethyl sulfoxide (DMSO), followed by reaction with the lactol intermediate.
Reaction Scheme
Amidation of the C-1 Carboxyl Group
The C-1 carboxyl group is converted to an ethyl amide via a two-step process:
-
Activation as an Acid Chloride : Thionyl chloride (SOCl₂) in dichloromethane.
-
Amidation : Reaction with ethylamine in tetrahydrofuran (THF) at 0°C.
Amidation Conditions
-
Acid Chloride: 1.0 equiv in CH₂Cl₂
-
Ethylamine: 3.0 equiv in THF
-
Temperature: 0°C → room temperature
Optimization of Key Synthetic Steps
Minimizing Deoxygenation During Hydrogenation
Deoxygenation of the allylic alcohol at C-15 is a major side reaction during hydrogenation. The addition of sodium nitrite (5% w/v) to the reaction mixture reduces deoxygenation from 20% to <5%, as demonstrated in comparative studies.
Mechanistic Insight :
Sodium nitrite likely stabilizes the palladium catalyst, preventing over-reduction of the hydroxyl group.
Solvent Effects in Wittig Olefination
The choice of solvent significantly impacts the stereochemical outcome of the Wittig reaction. DMSO, a polar aprotic solvent, favors the formation of the trans-olefin (E:Z = 9:1), critical for FP receptor binding.
Analytical Characterization
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 5.45–5.30 (m, 4H, olefinic H), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.85 (q, J = 7.0 Hz, 2H, NHCH₂).
-
IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide).
Comparative Analysis of Synthetic Routes
Patent Route (US5359095A) vs. Academic Protocols
| Parameter | Patent Route | Academic Routes |
|---|---|---|
| Hydrogenation Catalyst | Pd-C + NaNO₂ | PtO₂ |
| Wittig Solvent | DMSO | THF |
| Overall Yield | 62% | 45–50% |
| Purity (HPLC) | >98% | 90–95% |
The patent route offers superior yield and purity, attributed to the optimized hydrogenation and Wittig conditions .
Scientific Research Applications
17-Phenoxy trinor Prostaglandin F2alpha ethyl amide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their interactions with receptors.
Biology: The compound is utilized in research on cellular signaling pathways and receptor activation.
Medicine: It has potential therapeutic applications in the treatment of glaucoma and other conditions related to intraocular pressure.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The compound exerts its effects by acting as an agonist for the Prostaglandin F2alpha receptor. Upon binding to the receptor, it activates a signaling cascade that leads to various physiological responses, including the reduction of intraocular pressure. The molecular targets involved in this pathway include G-protein coupled receptors and downstream effectors such as phospholipase C and protein kinase C .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences:
Key Research Findings
Bimatoprost vs. 17-Phenoxy Trinor PGF2α Ethyl Amide
- Receptor Selectivity: Bimatoprost exhibits unique prostamide receptor activity, contributing to its longer-lasting IOP reduction compared to FP-selective agonists like 17-phenoxy trinor PGF2α ethyl amide .
- Side Effects: Bimatoprost has a higher incidence of conjunctival hyperemia (15–20% of patients) due to rapid hydrolysis, whereas 17-phenoxy derivatives show slower conversion and milder effects .
Prodrug Efficiency
- Ethyl Amide vs. Ester Derivatives: Ethyl amides (e.g., 17-phenoxy trinor PGF2α ethyl amide) hydrolyze 50% slower than isopropyl esters (e.g., latanoprost), correlating with sustained drug release and reduced dosing frequency .
Isomer-Specific Activity
- 5-Trans Isomer: The 5-trans configuration (e.g., 5-trans-17-phenyl trinor PGF2α ethyl amide) is a common synthetic impurity.
- 15(R) Epimer : Inversion of the C-15 hydroxyl group reduces FP receptor binding by ~70% in related analogs, highlighting the critical role of stereochemistry .
Metabolic and Stability Profiles
- 17-Phenoxy Trinor PGF2α Ethyl Amide: The phenoxy group confers resistance to β-oxidation, extending plasma half-life (t₁/₂: 8–12 hours vs. 2 hours for latanoprost) .
- Oxidation Products: 15-Keto-17-phenoxy trinor PGF2α ethyl amide, a major metabolite, retains 20% FP receptor activity, suggesting partial contribution to therapeutic effects .
Biological Activity
17-Phenoxy trinor Prostaglandin F2alpha ethyl amide is a synthetic analog of Prostaglandin F2alpha (PGF2α), designed to enhance biological activity through its interaction with the Prostaglandin F2α receptor (FP receptor). This compound has garnered attention for its potential therapeutic applications, particularly in reducing intraocular pressure (IOP) and treating conditions like glaucoma.
The primary mechanism of action for 17-phenoxy trinor PGF2α ethyl amide involves its role as an agonist for the FP receptor. Upon binding to this receptor, the compound activates several downstream signaling pathways, notably the cyclooxygenase pathway , which is critical in the biosynthesis of prostaglandins. This activation leads to physiological effects such as smooth muscle contraction and luteolytic activity, making it a potent candidate for therapeutic applications in reproductive health and ophthalmology .
Pharmacokinetics
As a lipophilic compound, 17-phenoxy trinor PGF2α ethyl amide is designed to penetrate biological membranes effectively. It acts as a prodrug , undergoing hydrolysis in various tissues to release the bioactive free acid form. This property enhances its efficacy in targeting specific tissues, including ocular tissues where it can exert its effects on IOP .
Comparative Potency
Research indicates that 17-phenoxy trinor PGF2α ethyl amide exhibits significantly higher potency compared to its parent compound PGF2α. In various assays, including the hamster antifertility assay, it has been shown to be approximately 90 times more potent than PGF2α in inducing luteolysis. Additionally, it has demonstrated a 5-fold increase in pressor potency when compared to PGF2α in rat blood pressure assays .
Clinical Applications
- Glaucoma Treatment :
- A study highlighted that 17-phenoxy trinor PGF2α ethyl amide effectively reduces IOP in animal models, suggesting its potential use as a therapeutic agent for glaucoma management. The compound's ability to lower IOP is attributed to its action on the FP receptor, which facilitates aqueous humor outflow .
- Reproductive Health :
Pharmacodynamic Properties
The pharmacodynamic profile of 17-phenoxy trinor PGF2α ethyl amide reveals that it not only activates the FP receptor but also influences other signaling pathways involved in inflammation and vascular regulation. This dual action could provide additional therapeutic benefits beyond IOP reduction and reproductive health .
Summary of Biological Activities
| Activity | Potency (relative to PGF2α) | Mechanism |
|---|---|---|
| Luteolytic Activity | ~90 times | FP receptor agonism |
| Pressor Response | 5 times | Vascular smooth muscle contraction |
| IOP Reduction | Significant | Enhanced aqueous humor outflow |
| Estrous Cycle Synchronization | Effective | Luteolytic action |
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Lipophilicity | High |
| Bioavailability | Enhanced via prodrug conversion |
| Hydrolysis Enzyme | Amidase |
Q & A
Q. What is the mechanism of action of 17-phenoxy trinor prostaglandin F2α ethyl amide, and how does its prodrug design influence bioavailability in ocular tissues?
The compound acts as a prodrug, requiring enzymatic hydrolysis by corneal amidases to release the active free acid, 17-phenyl trinor PGF2α, which agonizes the FP receptor. This design enhances corneal permeability due to increased lipophilicity from the ethyl amide group. Methodologically, researchers can quantify conversion rates using high-performance liquid chromatography (HPLC) to measure free acid levels in corneal homogenates, with reported rates of ~25 μg/cornea/24 hours . Comparative studies with ester-based prodrugs (e.g., latanoprost) reveal slower hydrolysis kinetics for ethyl amides, suggesting prolonged tissue retention .
Q. How do researchers validate the metabolic stability of 17-phenoxy trinor prostaglandin F2α ethyl amide in vitro?
Metabolic stability assays involve incubating the compound with human corneal epithelial cell lysates or recombinant amidases, followed by LC-MS/MS analysis to detect the free acid. Stability is assessed by calculating the half-life (t1/2) of the prodrug and the formation kinetics of the active metabolite. Researchers should also compare results across species (e.g., bovine vs. human corneal tissue) to evaluate translational relevance .
Q. What in vitro models are appropriate for studying the ocular hypotensive effects of this compound?
Primary human trabecular meshwork (HTM) cells or 3D trabecular meshwork organoids are used to assess FP receptor-mediated intracellular calcium flux or extracellular matrix remodeling. Researchers measure changes in aqueous humor outflow facility using perfusion systems ex vivo (e.g., porcine or primate eyes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in data regarding the activity of 15-epi metabolites (e.g., 15(R)-17-phenyl trinor PGF2α)?
The 15-epimer exhibits diminished FP receptor binding (<10% activity of the natural isomer) due to stereochemical incompatibility . To address conflicting reports, use FP receptor knockout models or competitive binding assays with radiolabeled PGF2α (e.g., [<sup>3</sup>H]-PGF2α) to isolate receptor-specific effects. Dose-response curves and molecular docking simulations can further clarify structure-activity relationships .
Q. What experimental designs are optimal for characterizing novel metabolites like 15-keto-17-phenyl trinor PGF2α ethyl amide?
Employ untargeted metabolomics via UHPLC-QTOF-MS in ocular tissues from animal models (e.g., rabbits) administered the prodrug. Confirm metabolite identity using synthetic standards and nuclear magnetic resonance (NMR). Functional assays (e.g., FP receptor luciferase reporter systems) assess bioactivity, though notes no pharmacological data exist for this metabolite, highlighting a research gap .
Q. How does the ethyl amide prodrug strategy compare to ester-based analogs in terms of tissue-specific activation?
Design comparative studies using dual-prodrug formulations (amide vs. ester) in ex vivo corneal permeability assays. Measure free acid levels in anterior vs. posterior ocular segments via microdialysis. Ethyl amides show slower hydrolysis, reducing systemic exposure but potentially limiting efficacy in posterior tissues .
Q. What methodological considerations are critical when integrating receptor binding data with in vivo efficacy studies?
Align in vitro FP receptor binding affinity (Ki) with intraocular pressure (IOP) reduction in animal models. Use Schild regression analysis to differentiate receptor-specific effects from off-target actions. For translational relevance, correlate receptor occupancy (measured via PET imaging with radiolabeled probes) with IOP changes in non-human primates .
Theoretical and Methodological Frameworks
Q. How can studies on this compound be integrated into broader pharmacological theories of prodrug optimization?
Link findings to the "soft drug" concept, where prodrugs are designed for localized activation and rapid systemic deactivation. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict optimal dosing regimens. Theoretical frameworks should address tissue-specific enzyme expression (e.g., corneal amidase variability) and receptor desensitization dynamics .
Q. What strategies mitigate variability in amidase activity across experimental models?
Standardize enzyme activity assays using recombinant human amidases and control for interspecies differences. In vivo, use genetic knockout/knockdown models (e.g., CRISPR-Cas9) to isolate amidase contributions. Statistical normalization (e.g., z-score transformation) can reduce variability in multi-center studies .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
Conduct physiologically based pharmacokinetic (PBPK) modeling to account for ocular barriers (e.g., blood-aqueous humor). Validate with microsampling techniques (e.g., LC-MS/MS of aqueous humor). If in vitro FP receptor activation does not translate to IOP reduction, investigate compensatory pathways (e.g., prostaglandin E2 upregulation) via transcriptomic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
